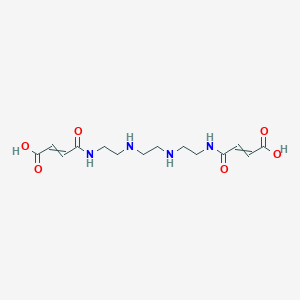![molecular formula C15H23NO3 B14231489 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde CAS No. 820238-36-6](/img/structure/B14231489.png)
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a methyl group, and a propoxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 2-(Dimethylamino)ethanol with 3-methyl-4-propoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzoic acid.
Reduction: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism by which 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylamino and ethoxy groups but lacks the benzaldehyde core.
3-Methyl-4-propoxybenzaldehyde: Contains the benzaldehyde core with methyl and propoxy groups but lacks the dimethylamino and ethoxy groups.
Uniqueness
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
820238-36-6 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H23NO3/c1-5-9-18-14-7-6-13(11-17)15(12(14)2)19-10-8-16(3)4/h6-7,11H,5,8-10H2,1-4H3 |
Clé InChI |
GJUFTQRKMNKIQM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


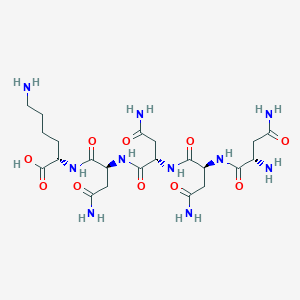
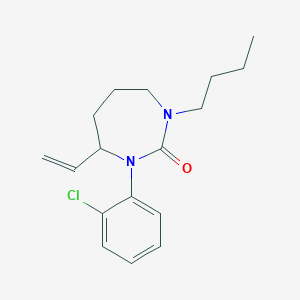
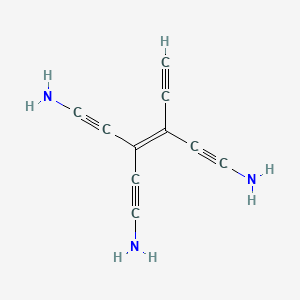
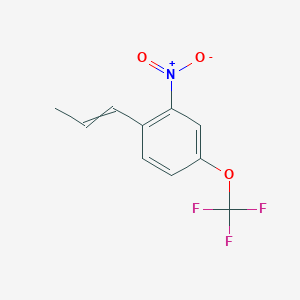
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
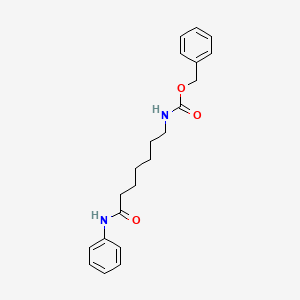
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)
